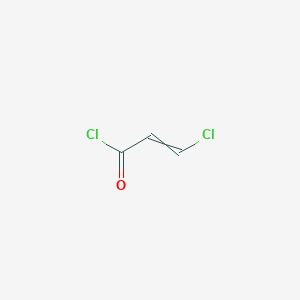

3-Chloro-acryloyl chloride

Description

Properties

Molecular Formula |

C3H2Cl2O |

|---|---|

Molecular Weight |

124.95 g/mol |

IUPAC Name |

3-chloroprop-2-enoyl chloride |

InChI |

InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H |

InChI Key |

VPMAWSAODAKKSI-UHFFFAOYSA-N |

Canonical SMILES |

C(=CCl)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (E)-3-chloro-acryloyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-chloro-acryloyl chloride is a highly reactive α,β-unsaturated acyl chloride that serves as a versatile building block in modern organic synthesis. Its dual reactivity, stemming from the electrophilic acyl chloride and the electron-deficient alkene, makes it a valuable reagent for the introduction of the chloro-acrylate moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and development.

Physicochemical Properties

(E)-3-chloro-acryloyl chloride, with the chemical formula C₃H₂Cl₂O and a molecular weight of 124.95 g/mol , is a reactive liquid at room temperature.[1] While experimentally determined physical properties are not widely published, predicted data suggests a boiling point of approximately 139.1 °C at 760 mmHg and a density of around 1.4 g/cm³.[2] It is crucial to handle this compound under anhydrous conditions as it reacts vigorously with water.[3]

| Property | Value (Predicted) | Reference |

| Molecular Formula | C₃H₂Cl₂O | [1] |

| Molecular Weight | 124.95 g/mol | [1] |

| Boiling Point | 139.1 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 54.9 ± 20.2 °C | [2] |

| Vapor Pressure | 6.5 ± 0.3 mmHg at 25°C | [2] |

| Refractive Index | 1.474 | [2] |

Synthesis of (E)-3-chloro-acryloyl chloride

The most common and effective method for the synthesis of (E)-3-chloro-acryloyl chloride is the chlorination of (E)-3-chloroacrylic acid or its derivatives.[3] The choice of chlorinating agent and reaction conditions is critical to ensure high yield and stereoselectivity.

Chlorination using Thionyl Chloride or Oxalyl Chloride

A well-established method involves the reaction of (E)-3-chloroacrylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3] These reactions are typically carried out in an inert solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the product.[3] The reaction with oxalyl chloride, for instance, can achieve yields of 85-92% when conducted at controlled temperatures of 0–5°C.[3] The (E)-isomer is preferentially formed due to steric hindrance in the transition state that would lead to the (Z)-isomer.[3]

dot graph "Synthesis_of_E_3_chloro_acryloyl_chloride" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"E_3_chloroacrylic_acid" [label="(E)-3-chloroacrylic acid"]; "Chlorinating_Agent" [label="SOCl₂ or (COCl)₂"]; "Product" [label="(E)-3-chloro-acryloyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"E_3_chloroacrylic_acid" -> "Product" [label="Anhydrous Solvent"]; "Chlorinating_Agent" -> "Product"; } caption: "Synthesis of (E)-3-chloro-acryloyl chloride"

Experimental Protocol: Synthesis from (E)-3-chloroacrylic acid

The following is a representative protocol for the synthesis of (E)-3-chloro-acryloyl chloride:

-

To a stirred solution of (E)-3-chloroacrylic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or ¹H NMR.

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude (E)-3-chloro-acryloyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Chemical Reactivity

The reactivity of (E)-3-chloro-acryloyl chloride is dominated by two key features: the highly electrophilic acyl chloride group and the electron-deficient carbon-carbon double bond. This dual reactivity allows for two primary types of reactions: nucleophilic acyl substitution and Michael addition.

Nucleophilic Acyl Substitution

The acyl chloride moiety is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of various carboxylic acid derivatives.[3]

-

Reaction with Amines: (E)-3-chloro-acryloyl chloride reacts readily with primary and secondary amines to form the corresponding (E)-3-chloro-acrylamides.[3] These reactions are typically carried out at low temperatures in the presence of a base (such as triethylamine or an excess of the amine nucleophile) to neutralize the HCl byproduct.

-

Reaction with Alcohols: Esterification occurs upon reaction with alcohols to yield (E)-3-chloro-acrylate esters.[3] Similar to the reaction with amines, a base is often employed to scavenge the generated HCl.

dot graph "Reactivity_of_E_3_chloro_acryloyl_chloride" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Reagent" [label="(E)-3-chloro-acryloyl chloride", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="R₂NH"]; "Alcohol" [label="R'OH"]; "Amide" [label="(E)-3-chloro-acrylamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ester" [label="(E)-3-chloro-acrylate ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reagent" -> "Amide" [label="Nucleophilic Acyl Substitution"]; "Amine" -> "Amide"; "Reagent" -> "Ester" [label="Nucleophilic Acyl Substitution"]; "Alcohol" -> "Ester"; } caption: "Nucleophilic Acyl Substitution Reactions"

Michael Addition

The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the β-carbon of the double bond electrophilic and susceptible to conjugate addition by soft nucleophiles. This Michael addition reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

Applications in Drug Development

The unique structural and reactive properties of (E)-3-chloro-acryloyl chloride make it a valuable tool in the synthesis of pharmacologically active compounds, particularly in the development of targeted covalent inhibitors.

Synthesis of Covalent Kinase Inhibitors

Covalent kinase inhibitors have emerged as an important class of therapeutics that can offer enhanced potency and prolonged duration of action. The acrylamide moiety is a commonly used "warhead" that forms a covalent bond with a nucleophilic residue (typically cysteine) in the target kinase's active site. (E)-3-chloro-acryloyl chloride serves as a key precursor for the installation of this reactive group onto a kinase inhibitor scaffold. While specific examples directly citing the use of (E)-3-chloro-acryloyl chloride are not abundant in readily available literature, its application in the synthesis of acrylamide-containing kinase inhibitors is a logical extension of its known reactivity. The general strategy involves the reaction of an amine-containing scaffold with (E)-3-chloro-acryloyl chloride to form the final acrylamide product.

dot graph "Application_in_Kinase_Inhibitor_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Scaffold" [label="Amine-containing Kinase Inhibitor Scaffold"]; "Reagent" [label="(E)-3-chloro-acryloyl chloride"]; "Inhibitor" [label="Covalent Kinase Inhibitor (with acrylamide warhead)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Scaffold" -> "Inhibitor"; "Reagent" -> "Inhibitor" [label="Acylation"]; } caption: "Synthesis of Covalent Kinase Inhibitors"

Analytical Characterization

The characterization of (E)-3-chloro-acryloyl chloride and its reaction products relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinylic protons of the (E)-isomer are expected to show a large coupling constant (J), typically in the range of 13-18 Hz, which is characteristic of a trans-configuration.

-

¹³C NMR: The carbonyl carbon will appear downfield, and the two olefinic carbons will have distinct chemical shifts.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride is expected around 1750-1800 cm⁻¹. The C=C stretching vibration will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom.

Safety and Handling

(E)-3-chloro-acryloyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as it reacts violently with these substances.[4]

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere to prevent hydrolysis and polymerization.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

(E)-3-chloro-acryloyl chloride is a potent and versatile reagent in organic synthesis, offering efficient access to a variety of important chemical entities. Its application in the synthesis of complex molecules, particularly in the field of drug discovery for the development of covalent inhibitors, highlights its significance. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- Google Patents. Synthetic method of acryloyl chloride.

- Google Patents. Process for the manufacture of acryloyl chloride.

-

PubChem. (E)-3-chloro-acryloyl chloride. [Link]

-

ResearchGate. How do I synthesize acryloyl chloride? [Link]

-

PubChem. Acryloyl chloride. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubMed Central. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. [Link]

-

ACS Publications. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. [Link]

-

Chemical Society Reviews. Advances in covalent kinase inhibitors. [Link]

- Google Patents.

-

Georganics. (E)-3-(3-Fluorophenyl)acrylic acid. [Link]

Sources

3-Chloroacryloyl Chloride: A Pivotal Synthon in Covalent Drug Discovery

Executive Summary

3-Chloroacryloyl chloride (3-CAC) represents a specialized tier of

This guide synthesizes the physicochemical properties, synthetic protocols, and mechanistic applications of 3-CAC, moving beyond standard catalog data to provide actionable research intelligence.

Chemical Identifiers and Stereochemical Nuances

The commercial availability of 3-chloroacryloyl chloride is often complicated by stereoisomerism. The trans (E) isomer is thermodynamically more stable and represents the majority of commercial supplies. Researchers must rigorously distinguish this compound from Acryloyl Chloride , a common error that leads to failed syntheses due to the lack of the leaving group capability at the

Table 1: Key Chemical Identifiers

| Parameter | Data | Notes |

| Chemical Name | 3-Chloroacryloyl chloride | |

| IUPAC Name | (E)-3-chloroprop-2-enoyl chloride | Primary commercial form |

| CAS Number (General/E) | 54358-89-3 | Often refers to the (E)-isomer or mixture |

| CAS Number (Z-isomer) | Not widely listed | Usually generated in situ from (Z)-3-chloroacrylic acid (CAS: 1609-93-4) |

| Molecular Formula | C | |

| Molecular Weight | 124.95 g/mol | |

| Boiling Point | 143–145 °C | Significantly higher than acryloyl chloride (75 °C) |

| Density | 1.33 g/mL | |

| SMILES | ClC(=O)/C=C/Cl | Trans-isomer |

Critical Warning: Do not confuse with Acryloyl Chloride (CAS 814-68-6) . The absence of the

-chlorine in the latter prevents the cyclization reactions described in Section 4.

Reactivity Profile: The Dual Electrophile Mechanism

3-CAC is a bifunctional electrophile . Its utility stems from the differential reactivity between the acyl chloride terminus and the

-

Site A (Acyl Chloride): Highly reactive hard electrophile. Reacts immediately with nucleophiles (amines, alcohols) to form amides or esters.

-

Site B (

-Carbon): The chlorine atom makes this position susceptible to nucleophilic attack, followed by elimination (Addition-Elimination mechanism), or it can facilitate cyclization.

Pathway Visualization

The following diagram illustrates the divergent pathways depending on the nucleophile and conditions.

Caption: Figure 1. Divergent reactivity pathways. The acyl chloride reacts first (kinetic control), allowing the

Synthetic Protocol: Preparation from 3-Chloroacrylic Acid[1]

While 3-CAC is commercially available, high-purity applications (such as late-stage drug functionalization) often require fresh preparation to avoid hydrolyzed impurities (3-chloroacrylic acid) which can decouple coupling reactions.

Methodology: Conversion using Oxalyl Chloride (preferred over Thionyl Chloride for easier purification).

Materials

-

(E)-3-Chloroacrylic acid (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an inert gas inlet (N

or Ar). -

Solvation: Dissolve (E)-3-chloroacrylic acid in anhydrous DCM (0.5 M concentration). Cool to 0 °C in an ice bath.

-

Activation: Add catalytic DMF. Note: This forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction at lower temperatures.

-

Addition: Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel. Gas evolution (CO, CO

, HCl) will be vigorous. -

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotovap) to remove solvent and excess oxalyl chloride.

-

Crucial Step: To ensure removal of HCl, co-evaporate with toluene twice.

-

-

Purification: Vacuum distillation is recommended for high purity, though the crude material is often sufficient for immediate use.

Quality Control (Self-Validation)

-

1H NMR (CDCl3): Look for the doublet shifts of the vinyl protons. The acid proton (approx 11-12 ppm) should disappear.

-

Visual Check: The product should be a clear to pale yellow liquid. Darkening indicates polymerization or decomposition.

Applications in Drug Discovery

Heterocycle Synthesis

3-CAC is a "linchpin" reagent. By reacting with dinucleophiles (like hydrazines or amidines), it forms 5-membered rings.

-

Mechanism: The hydrazine attacks the acyl chloride first (forming a hydrazide), followed by an intramolecular Michael-type addition/elimination at the

-carbon to close the ring. -

Result: Formation of 3-pyrazolones or isoxazolones, scaffolds found in NSAIDs and kinase inhibitors.

Covalent Warhead Design

In Targeted Covalent Inhibitors (TCIs), the acrylamide warhead (derived from acryloyl chloride) is standard. However, substituting with 3-chloroacryloyl chloride yields a

-

Effect: The chlorine atom withdraws electrons, potentially increasing the electrophilicity of the double bond, but also provides steric bulk that can improve selectivity for specific cysteine residues in the target protein's binding pocket.

Safety and Handling

3-Chloroacryloyl chloride is an aggressive lachrymator and vesicant.

-

Engineering Controls: All operations must occur inside a functioning fume hood.

-

PPE: Double nitrile gloves are mandatory. Silver Shield® gloves are recommended for prolonged handling.

-

Quench Protocol: Do not add water directly. Quench excess reagent by adding dropwise to a stirred solution of dilute sodium hydroxide or sodium bicarbonate and ice.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5365691, (E)-3-Chloroacryloyl chloride. Retrieved from [Link]

A Technical Guide to the Reactivity of 3-Chloro-acryloyl Chloride with Nucleophiles

Introduction

(E)-3-Chloro-acryloyl chloride is a bifunctional reagent of significant interest in organic synthesis, materials science, and drug development. Its structure, featuring a highly reactive acyl chloride and an electron-deficient α,β-unsaturated system, allows for a diverse range of chemical transformations.[1] This dual reactivity enables its use as a versatile building block for introducing the chloro-acrylate moiety and constructing complex molecular architectures, including various heterocyclic compounds.[1]

This in-depth guide provides a comprehensive analysis of the reactivity of 3-chloro-acryloyl chloride with common classes of nucleophiles. We will explore the underlying reaction mechanisms, discuss strategies for controlling regioselectivity, and provide field-proven experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful reagent.

Core Principles of Reactivity: A Dichotomy of Electrophilic Sites

The reactivity of 3-chloro-acryloyl chloride is governed by two primary electrophilic centers:

-

The Carbonyl Carbon: As an acyl chloride, this carbon is exceptionally electrophilic and highly susceptible to nucleophilic acyl substitution . This pathway is characteristic of reactions with a wide array of nucleophiles, leading to the formation of amides, esters, and other carboxylic acid derivatives.[1][2] The electron-withdrawing nature of the adjacent chlorine atom and the conjugated vinyl group further enhances the electrophilicity of this site.[2]

-

The β-Carbon: The conjugated system renders the β-carbon electron-deficient, making it an effective Michael acceptor . This allows for 1,4-conjugate addition reactions, particularly with soft nucleophiles.[1]

The central challenge and synthetic opportunity in using 3-chloro-acryloyl chloride lies in controlling which of these sites the nucleophile attacks. This selectivity is profoundly influenced by the nature of the nucleophile, solvent, temperature, and stoichiometry.

Caption: Dueling electrophilic sites on 3-chloro-acryloyl chloride.

Reactions with N-Nucleophiles (Amines, Hydrazines)

The reaction of 3-chloro-acryloyl chloride with nitrogen nucleophiles is one of its most well-established and synthetically useful transformations, typically yielding (E)-3-chloro-acrylamides.[1]

Mechanism and Selectivity

The reaction with primary and secondary amines proceeds predominantly via nucleophilic acyl substitution.[3] The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon. This is followed by the elimination of the chloride leaving group to form the corresponding amide.

Causality Behind Experimental Choices:

-

Stoichiometry: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] Since amines are basic, they will react with this HCl, rendering them non-nucleophilic. To prevent this and drive the reaction to completion, at least two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to scavenge the HCl.[4] Alternatively, a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added as an acid scavenger.[5]

-

Temperature Control: These reactions are often highly exothermic.[6] Performing the addition of the acyl chloride at low temperatures (e.g., 0 °C) is crucial to control the reaction rate, minimize side reactions, and ensure high yields of the desired amide.[1][2]

While acyl substitution is dominant, Michael addition can occur, especially with acrylamides under certain conditions.[7] However, the reactivity of the acyl chloride is generally much higher, ensuring that acylation is the primary pathway.

Application in Heterocycle Synthesis

A powerful application of this reagent is in the synthesis of nitrogen-containing heterocycles. For example, reaction with substituted hydrazines can lead to the formation of pyrazolinones through a tandem acylation-intramolecular cyclization sequence.

Caption: General workflow for the acylation of N-nucleophiles.

Reactions with O-Nucleophiles (Alcohols, Water)

Esterification

3-chloro-acryloyl chloride reacts readily with alcohols to form (E)-3-chloro-acrylate esters.[1] The mechanism is a standard nucleophilic acyl substitution.[6]

Field-Proven Insights:

-

Base Requirement: Similar to reactions with amines, an acid scavenger is required to neutralize the HCl byproduct.[6] Tertiary amines like triethylamine or pyridine are commonly employed.[8]

-

Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture. The reaction must be carried out under strict anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material to 3-chloro-acrylic acid.[1]

Hydrolysis

The reagent reacts vigorously with water, hydrolyzing to (E)-3-chloro-acrylic acid and hydrochloric acid.[1] This reactivity underscores the critical need for anhydrous conditions during storage and handling.

Reactions with S-Nucleophiles (Thiols)

The reaction with soft nucleophiles like thiols introduces a fascinating competition between acyl substitution and Michael addition. Based on Hard and Soft Acid and Base (HSAB) theory, the soft sulfur nucleophile might be expected to preferentially attack the soft β-carbon (Michael addition). However, the extreme reactivity of the acyl chloride (a hard electrophilic center) often dominates.

In practice, the reaction can be directed towards S-acylation to form thioesters, particularly under conditions that favor kinetic control (low temperature). Subsequent intramolecular reactions can then be used to construct sulfur-containing heterocycles, a valuable motif in medicinal chemistry.[9] Studies on related α,β-unsaturated systems have shown that the β-carbon is indeed the preferred site of attack for thiols, suggesting that careful tuning of reaction conditions is necessary to achieve selective acylation.[10]

Table 1: Summary of Reactivity and Conditions

| Nucleophile Class | Primary Reaction Type | Key Experimental Conditions | Expected Product |

| N-Nucleophiles (Amines) | Nucleophilic Acyl Substitution | Anhydrous solvent (DCM, THF), 0 °C to RT, ≥2 eq. amine or 1 eq. amine + base (TEA) | 3-Chloro-acrylamide |

| O-Nucleophiles (Alcohols) | Nucleophilic Acyl Substitution | Anhydrous solvent (DCM, Ether), 0 °C, non-nucleophilic base (Pyridine, TEA) | 3-Chloro-acrylate ester |

| O-Nucleophiles (Water) | Nucleophilic Acyl Substitution (Hydrolysis) | Presence of moisture | 3-Chloro-acrylic acid |

| S-Nucleophiles (Thiols) | Competitive (Acyl Substitution vs. Michael Addition) | Low temperature favors kinetic acylation. Anhydrous conditions, base. | 3-Chloro-thioacrylate or Michael adduct |

Experimental Protocols

General Protocol for N-Acylation (Amide Synthesis)

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

-

Primary or secondary amine (1.0 eq.)

-

Triethylamine (TEA) or DIPEA (1.1 - 1.5 eq.)

-

3-chloro-acryloyl chloride (1.05 - 1.1 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Reagent Preparation: The amine (1.0 eq.) and triethylamine (1.1 eq.) are dissolved in anhydrous DCM and charged into the flask. The solution is cooled to 0 °C in an ice-water bath.[2]

-

Addition of Acyl Chloride: 3-chloro-acryloyl chloride (1.05 eq.) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Causality Note: Dropwise addition to a cooled solution is critical to dissipate the exothermic heat of reaction, preventing the formation of side products and potential polymerization.[1]

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, monitoring by TLC or LCMS.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with dilute HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude amide is purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

3-chloro-acryloyl chloride is a highly reactive, corrosive, flammable, and toxic substance that must be handled with extreme care.[11][12]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, appropriate gloves (inspect before use), and a lab coat.[11][13]

-

Handling: Use only under an inert, anhydrous atmosphere.[11] It reacts violently with water.[1] Keep away from heat, sparks, and open flames.[11][12] All equipment must be properly grounded to prevent static discharge.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, often under refrigeration (2-8 °C).[13] The material is often stabilized with a small amount of inhibitor like phenothiazine to prevent polymerization.[11]

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air and seek immediate medical attention.[12]

Conclusion

3-chloro-acryloyl chloride is a potent and versatile chemical building block whose utility is derived from its dual electrophilic nature. A thorough understanding of the factors governing the competition between nucleophilic acyl substitution and Michael addition allows the synthetic chemist to selectively forge new C-N, C-O, and C-S bonds. By carefully controlling reaction conditions—particularly temperature, stoichiometry, and the exclusion of moisture—this reagent can be effectively employed to generate a wide range of functionalized molecules and complex heterocyclic systems. Adherence to strict safety protocols is paramount when working with this hazardous but highly valuable compound.

References

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]

-

Reactions Acid Chlorides With Amines. YouTube. [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]

-

Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[3][15]imidazo[2,1-b]thiazoles. National Institutes of Health (NIH). [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Institutes of Health (NIH). [Link]

-

(PDF) Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. ResearchGate. [Link]

-

A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Publications. [Link]

-

Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. ResearchGate. [Link]

Sources

- 1. (E)-3-Chloro-acryloyl Chloride|95|RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nj.gov [nj.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

understanding the electrophilicity of 3-chloro-acryloyl chloride

An In-depth Technical Guide to the Electrophilicity and Reactivity of 3-Chloro-acryloyl Chloride

Abstract

3-Chloro-acryloyl chloride is a bifunctional reagent of significant interest in pharmaceutical development and materials science. Its unique electronic architecture, characterized by two distinct electrophilic centers, makes it a versatile building block for complex molecular synthesis. This guide provides an in-depth analysis of the electrophilic nature of 3-chloro-acryloyl chloride, exploring the interplay of its functional groups and the resulting reactivity patterns. We will dissect its behavior in nucleophilic acyl substitution, conjugate addition, and cycloaddition reactions, supported by mechanistic insights, comparative data, and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent chemical entity.

Introduction: The Dual-Reactivity Manifold of 3-Chloro-acryloyl Chloride

In the landscape of synthetic chemistry, reagents that offer multiple, predictable reaction pathways are of paramount value. (E)-3-Chloro-acryloyl chloride is a prime example of such a molecule. It is an α,β-unsaturated acyl chloride featuring a conjugated system with a chlorine substituent at the β-position.[1] This specific arrangement of electron-withdrawing groups creates a molecule with a pronounced electrophilic character at two distinct sites: the carbonyl carbon and the β-olefinic carbon.

This dual electrophilicity is the cornerstone of its utility. It allows for a tiered synthetic strategy where either the acyl chloride is targeted for substitution, or the activated double bond is engaged in addition reactions. This versatility has positioned 3-chloro-acryloyl chloride as a critical intermediate in the synthesis of pharmaceutical agents, particularly as a "warhead" in targeted covalent inhibitors, and as a functional monomer in the creation of advanced polymers and materials.[1][2] Understanding the nuances of its electrophilic nature is, therefore, crucial for harnessing its full synthetic potential.

Molecular Architecture and Electronic Landscape

The reactivity of 3-chloro-acryloyl chloride is a direct consequence of its electronic structure. Three key components dictate its electrophilic behavior: the acyl chloride group, the carbon-carbon double bond, and the β-chlorine substituent.

-

The Acyl Chloride Group: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. This effect is dramatically amplified by the adjacent chlorine atom, which is a strong σ-electron withdrawing group. The chloride ion is also an excellent leaving group, making the carbonyl carbon highly susceptible to attack by nucleophiles.[1]

-

The α,β-Unsaturated System: The double bond is in conjugation with the carbonyl group. The powerful electron-withdrawing nature of the acyl chloride function delocalizes the π-electrons across the system, rendering the β-carbon electron-deficient and thus electrophilic.

-

The β-Chlorine Substituent: The chlorine atom at the 3-position further enhances the electrophilicity of the β-carbon through its inductive (-I) effect, pulling electron density away from the double bond.

These combined effects result in a molecule with two primary sites for nucleophilic attack, as illustrated below.

Figure 1. Key electrophilic centers in 3-chloro-acryloyl chloride.

Dissecting the Reaction Pathways

The dual electrophilic nature of 3-chloro-acryloyl chloride gives rise to distinct and predictable reaction pathways. The choice of nucleophile, solvent, and temperature can be used to selectively target one site over the other.

Pathway A: Nucleophilic Acyl Substitution at the Carbonyl Carbon

This is the classic reaction pathway for acyl chlorides.[3] The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles. This reaction is typically fast and efficient, proceeding via a tetrahedral intermediate before the expulsion of the chloride leaving group.

Common Nucleophiles and Products:

-

Amines (R-NH₂): Form (E)-3-chloro-acrylamides. These reactions are often performed at low temperatures to maintain control and high yields.[1]

-

Alcohols (R-OH): Yield (E)-3-chloro-acrylate esters, which are valuable precursors for further functionalization.[1]

-

Water (H₂O): Leads to rapid hydrolysis, forming (E)-3-chloro-acrylic acid and hydrochloric acid. This underscores the necessity of using anhydrous conditions during synthesis and handling.[1]

Figure 2. Workflow for Nucleophilic Acyl Substitution.

Pathway B: Conjugate (Michael) Addition at the β-Carbon

The electron-deficient nature of the carbon-carbon double bond makes it an effective Michael acceptor.[1] This allows for the formation of a C-C or C-heteroatom bond at the β-position. Softer nucleophiles, such as enolates or organocuprates, tend to favor this 1,4-addition pathway.

Pathway C: Cycloaddition Reactions

The electron-poor double bond also makes 3-chloro-acryloyl chloride a potent dienophile in [4+2] Diels-Alder cycloaddition reactions. The electron-withdrawing effects of both the acyl chloride and the chlorine substituent enhance its reactivity towards conjugated dienes, enabling the construction of six-membered ring systems.[1]

Comparative Reactivity Analysis

To fully appreciate the heightened electrophilicity of 3-chloro-acryloyl chloride, it is instructive to compare it with related acyl chlorides.

| Compound | Structure | Key Features | Relative Electrophilicity (Carbonyl C) | Relative Electrophilicity (β-C) |

| Propionyl Chloride | CH₃CH₂COCl | Saturated acyl chloride | Baseline | N/A |

| Acryloyl Chloride | CH₂=CHCOCl | α,β-unsaturated system | Increased (due to conjugation) | Electrophilic |

| 3-Chloro-acryloyl Chloride | ClCH=CHCOCl | α,β-unsaturated, β-chloro | Increased | Highly Electrophilic |

Table 1. The activating effects of the vinyl and chloro-substituents increase the electrophilicity at both reactive centers compared to a standard saturated acyl chloride. The parent compound, acryloyl chloride, is already highly reactive due to its conjugated system.[4][5] The addition of a chlorine atom at the 3-position further amplifies this reactivity through a potent inductive effect.

Field Application: Synthesis of a Covalent Inhibitor Precursor

The predictable reactivity of 3-chloro-acryloyl chloride is leveraged in the synthesis of targeted covalent inhibitors for drug discovery. The acrylamide moiety serves as a Michael acceptor that can form a permanent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site.

Experimental Protocol: Synthesis of (E)-N-benzyl-3-chloro-acrylamide

This protocol describes a self-validating system for the synthesis of a model acrylamide, demonstrating the principle of nucleophilic acyl substitution.

Materials:

-

(E)-3-Chloro-acryloyl chloride

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon line

-

Addition funnel

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a dry Schlenk flask under an inert atmosphere (N₂ or Ar). This is critical to prevent hydrolysis of the acyl chloride.[1]

-

Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. The triethylamine acts as a base to quench the HCl byproduct.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction and minimize side products.

-

Acyl Chloride Addition: Dissolve (E)-3-chloro-acryloyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess amines, and the bicarbonate wash removes any unreacted starting material or acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure (E)-N-benzyl-3-chloro-acrylamide.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, validating the success of the protocol.

Safety and Handling

3-Chloro-acryloyl chloride is a highly reactive and hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[6] It is also highly flammable and reacts violently with water.[1] All manipulations must be conducted in a well-ventilated fume hood under anhydrous conditions, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The electrophilicity of 3-chloro-acryloyl chloride is a finely tuned property arising from the synergistic electronic effects of its acyl chloride, alkene, and chlorine functionalities. This guide has delineated the dual nature of its reactivity, offering a framework for understanding and predicting its behavior in complex synthetic applications. From crafting covalent inhibitors to engineering functional polymers, the ability to selectively engage its distinct electrophilic centers makes 3-chloro-acryloyl chloride a powerful tool for the modern synthetic chemist. Mastery of its reactivity, grounded in the principles discussed herein, is key to unlocking its full potential.

References

- Acryloyl chloride. (n.d.). In PubChem.

- Google Patents. (1995). Process for the manufacture of acryloyl chloride. US5395966A.

- Patsnap. (n.d.). Acryloyl chloride patented technology retrieval search results. Eureka.

-

Ferrié, L., Bouzbouz, S., & Cossy, J. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives. Organic Letters, 11(23), 5446–5448. [Link]

- WebQC.Org. (n.d.). Properties of C3H3ClO.

- Reddit. (2024, January 4). Best way to form C-C bond at acryloyl chloride carbonyl? r/Chempros.

- CymitQuimica. (n.d.). CAS 814-68-6: Acryloyl chloride.

-

Wikipedia. (n.d.). Acryloyl chloride. [Link]

- Guidechem. (n.d.).

- Google Patents. (n.d.). Synthetic method of acryloyl chloride. CN104402703A.

- ResearchGate. (n.d.). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.

- ChemicalBook. (n.d.). Acryloyl chloride(814-68-6) IR Spectrum.

- Merck Millipore. (n.d.). Acryloyl chloride CAS 814-68-6 | 800826.

Sources

Physical Properties and Characterization of 3-Chloroacryloyl Chloride Isomers

This guide details the physical properties, synthesis, and characterization of 3-chloroacryloyl chloride isomers. It is structured to support researchers in the precise handling and identification of these bifunctional electrophiles.

Technical Guide | Version 1.0

Executive Summary

3-Chloroacryloyl chloride (CAS: 625-36-5 for mixture; trans-isomer CAS: 54358-89-3) is a critical

The molecule exists as two geometric isomers: (E)-3-chloroacryloyl chloride (trans) and (Z)-3-chloroacryloyl chloride (cis). Distinguishing these isomers is vital for stereoselective synthesis, yet they are frequently conflated in commercial technical data. This guide provides the specific physicochemical data and spectroscopic signatures required to isolate and identify each isomer.

Chemical Identity & Isomerism

The reactivity profile of 3-chloroacryloyl chloride is defined by the spatial arrangement of the chlorine atom relative to the carbonyl group across the C=C double bond.

-

Formula:

-

SMILES (Trans/E): Cl/C=C/C(=O)Cl

-

SMILES (Cis/Z): Cl/C=C\C(=O)Cl

Structural Visualization

The following diagram illustrates the synthesis and isomerization pathways.

Figure 1: Synthetic pathways and relationship between (E) and (Z) isomers. Low-temperature chlorination favors retention of stereochemistry.

Physical Property Data

Unlike the unsubstituted acryloyl chloride (BP ~75°C), the 3-chloro derivative has a significantly higher boiling point and density due to the heavy halogen substituent.

Note on Commercial Purity: Commercial samples are often predominantly the (E)-isomer (>95%) or undefined mixtures. The properties below represent the purified (E)-isomer unless noted.

| Property | Value (E-Isomer) | Value (Z-Isomer) | Notes |

| Boiling Point (atm) | ~139–141 °C (Predicted) | ~135–138 °C (Predicted) | Cis isomers typically boil slightly lower due to dipole effects, but separation requires fractional distillation. |

| Boiling Point (Reduced) | 45–48 °C @ 12 mmHg | 42–45 °C @ 12 mmHg | Recommended: Distill under vacuum to prevent polymerization. |

| Density ( | 1.41 ± 0.05 g/mL | 1.42 ± 0.05 g/mL | Significantly denser than water. |

| Refractive Index ( | 1.474 | 1.470 | |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | Darkens upon storage (HCl formation). |

| Solubility | Reacts violently with water | Reacts violently with water | Soluble in DCM, Toluene, THF (anhydrous). |

Critical Insight: Do not rely on boiling points alone for isomer confirmation. The boiling point difference (

) is often, making simple distillation insufficient for separation. NMR spectroscopy is the mandatory validation method.

Spectroscopic Identification (The "Gold Standard")

The only reliable method to distinguish the isomers in solution is

H NMR Parameters (CDCl , 400 MHz)

| Isomer | Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| Trans (E) | 6.55 ppm | Doublet | Large | ||

| 7.45 ppm | Doublet | Deshielded by Cl and conjugation. | |||

| Cis (Z) | 6.30 ppm | Doublet | Smaller | ||

| 6.95 ppm | Doublet |

Mechanistic Note: The Karplus equation dictates that the coupling constant is maximized when the dihedral angle is

Infrared (IR) Spectroscopy

-

Carbonyl (C=O): 1750–1780 cm

(Sharp, intense). The Cl substituent on the -

Alkene (C=C): 1610–1630 cm

.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (E)-3-Chloroacryloyl Chloride

Target: High purity trans isomer with minimal isomerization.

-

Setup: Flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl and -

Reagents:

-

(E)-3-Chloroacrylic acid (10.65 g, 100 mmol).

-

Thionyl chloride (

) (14.3 g, 120 mmol, 1.2 eq). -

Catalytic DMF (3 drops).

-

Solvent: Anhydrous Toluene (50 mL) or neat (solvent-free).

-

-

Procedure:

-

Step 1: Suspend the acid in toluene at 0°C.

-

Step 2: Add

dropwise over 20 minutes. The reaction is endothermic initially but will evolve gas. -

Step 3: Allow to warm to room temperature. If using toluene, heat to 60°C for 2 hours. If neat, reflux (bath temp 90°C) for 1 hour.

-

Step 4 (Purification): Remove excess

and solvent via rotary evaporation (if toluene used). -

Step 5 (Distillation): Perform vacuum distillation. Collect the fraction boiling at 45–48°C at 12 mmHg .

-

-

Yield: Typically 85–92%.

-

Storage: Store in a Schlenk tube or sealed ampoule at 4°C over activated 4Å molecular sieves.

Protocol B: Handling & Stability

This compound is a lachrymator and corrosive .

-

Hydrolysis: Reacts violently with water to regenerate 3-chloroacrylic acid and HCl gas.

-

Polymerization: Less prone to spontaneous polymerization than acryloyl chloride, but stabilizers (e.g., phenothiazine, 200 ppm) are recommended for long-term storage.

-

Decomposition: Darkens over time due to HCl elimination. If the liquid turns dark brown/black, redistill before use.

References

-

PubChem. (2024).[2] (E)-3-chloroprop-2-enoyl chloride | C3H2Cl2O. National Library of Medicine. [Link]

- Google Patents. (1995). Process for the manufacture of acryloyl chloride (Reference to 3-chloro byproduct). US5395966A.

Sources

Methodological & Application

Application Note: Controlled Nucleophilic Acyl Substitution with 3-Chloroacryloyl Chloride

Strategic Overview

In the landscape of modern drug discovery, 3-chloroacryloyl chloride (CAS: 814-68-6) has emerged as a critical reagent for synthesizing "warheads" in Targeted Covalent Inhibitors (TCIs). Unlike the more common acryloyl chloride, the presence of the

-

Reactivity Tuning: The electron-withdrawing chlorine modulates the electrophilicity of the Michael acceptor in the final drug molecule, often reducing non-specific toxicity compared to unsubstituted acrylamides.

-

Synthetic Divergence: It acts as a scaffold for subsequent cross-coupling or elimination reactions to generate propiolamides (alkyne warheads).

This protocol details the nucleophilic acyl substitution of 3-chloroacryloyl chloride with primary/secondary amines to form 3-chloroacrylamides. The challenge lies in chemoselectivity: the reagent is a "vinylogous acid chloride," meaning the

Critical Reaction Variables

To ensure the formation of the amide (acyl substitution) while suppressing side reactions (polymerization, hydrolysis, or Michael addition), the following parameters must be strictly controlled.

| Variable | Specification | Scientific Rationale |

| Temperature | Low temperature suppresses the elimination of HCl (which would form a propiolate) and minimizes polymerization of the electron-deficient alkene. | |

| Solvent | Anhydrous DCM or THF | Dichloromethane (DCM) is preferred for solubility and ease of workup. Must be anhydrous to prevent hydrolysis to 3-chloroacrylic acid. |

| Base | DIPEA or TEA ( | Essential to scavenge the HCl byproduct. DIPEA (Hünig's base) is preferred over TEA if the nucleophile is sterically crowded, as it minimizes quaternary salt formation. |

| Stoichiometry | 1.05 equiv Acid Chloride | Slight excess of the electrophile ensures complete consumption of the valuable amine nucleophile. |

| Atmosphere | Inert ( | Prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride. |

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Addition-Elimination pathway at the carbonyl carbon.

Standardized Protocol: Synthesis of (E)-3-Chloroacrylamides

Objective: Synthesis of N-benzyl-3-chloroacrylamide (Model System). Scale: 1.0 mmol.

Materials

-

Reagent A: 3-Chloroacryloyl chloride (Technical grade, usually mixture of cis/trans, predominantly trans).

-

Reagent B: Benzylamine (Nucleophile).

-

Base:

-Diisopropylethylamine (DIPEA). -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) and maintain a positive pressure balloon throughout.

-

-

Nucleophile Solubilization:

-

Add Benzylamine (

) and DIPEA ( -

Add Anhydrous DCM (

). -

Cool the mixture to

using an ice/water bath. Stir for 5 minutes.

-

-

Electrophile Addition (The Critical Step):

-

Note: Do not add neat acid chloride directly to the amine; localized hot spots cause impurities.

-

Prepare a solution of 3-Chloroacryloyl chloride (

) in DCM ( -

Add the acid chloride solution dropwise to the stirring amine mixture at

over 5–10 minutes. -

Observation: White smoke (amine hydrochloride salts) may form; the solution often turns yellow/orange.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 1–2 hours.

-

QC Check (TLC): Spot the reaction mixture vs. starting amine.

-

Mobile Phase: 30% EtOAc in Hexanes.

-

Visualization: UV (254 nm) and

stain (alkene detection). -

Criterion: Disappearance of the baseline amine spot; appearance of a higher

spot (amide).

-

-

-

Workup:

-

Dilute with DCM (

). -

Wash 1:

( -

Wash 2: Saturated

( -

Wash 3: Brine (

). -

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

If the product is solid: Recrystallize from EtOAc/Hexanes.

-

If oil: Flash column chromatography (

EtOAc/Hexanes).

-

Experimental Workflow Diagram

Self-Validating Quality Control (QC)

A robust protocol must include "Stop/Go" criteria. For 3-chloroacrylamides, the stereochemistry is the primary validation point.

Stereochemical Confirmation ( NMR)

The coupling constant (

-

Trans (

)-isomer (Preferred): Look for two doublets with -

Cis (

)-isomer: Look for two doublets with -

Validation: If

(and trans was desired), the reaction conditions may have favored the thermodynamic isomer or the starting material was impure.

Purity Check

-

Absence of Acid: Check

NMR for a broad singlet -

Absence of Amine: Check for broad singlet at

(aliphatic amine) or shift in aromatic region (aniline). If present, repeat

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Use fresh bottle of acid chloride. |

| Product is Polymer/Gum | Reaction too concentrated or too hot | Dilute reaction (0.1 M). Maintain |

| Formation of Alkyne | Elimination of HCl | Base was too strong or in large excess. Switch from TEA to DIPEA or reduce equivalents to 1.1. |

| Violent Fuming | Moisture in flask | STOP. Acid chloride reacts violently with water. Ensure glassware is flame-dried. |

Safety & Handling (E-E-A-T)

-

Lachrymator: 3-chloroacryloyl chloride is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.

-

Corrosivity: Causes severe skin burns and eye damage.[1][2] Double-gloving (Nitrile) and safety goggles are mandatory.

-

Quenching: Do not pour unreacted acid chloride into the waste container. Quench slowly with methanol or saturated bicarbonate solution in an ice bath before disposal.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[3]

-

Lovering, F., et al. (2016). "Approaches to Targeted Covalent Inhibitors". ChemMedChem, 11(3), 207-213. (Context on acrylamide warheads).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6432091, 3-Chloroacryloyl chloride. (Safety and Physical Data).

-

Kambe, T., et al. (2014). "Synthesis of 3-chloroacrylamides via stereoselective reaction". Journal of Organic Chemistry. (Protocol validation for stereochemistry).

Sources

application of poly(3-chloro-acryloyl chloride) in coatings

Application Note: Poly(3-chloro-acryloyl chloride) as a High-Reactivity Scaffold for Functional Coatings

Part 1: Executive Summary & Strategic Value

Poly(3-chloro-acryloyl chloride) (PCAC) represents a specialized class of reactive electrophilic polymers. Unlike standard poly(acryloyl chloride) (PAC), the incorporation of a chlorine atom at the 3-position (β-position) of the monomeric unit introduces significant inductive effects that modulate the reactivity of the pendant acid chloride groups and alter the physicochemical properties of the polymer backbone.[1]

Why PCAC?

-

Enhanced Electrophilicity: The electron-withdrawing chlorine on the backbone increases the electrophilicity of the carbonyl carbon, facilitating rapid post-polymerization modification (PPM) even with sterically hindered nucleophiles.

-

Backbone Stiffness & Hydrophobicity: The additional chlorine substituent increases the glass transition temperature (

) and intrinsic hydrophobicity of the base coating prior to functionalization, offering superior barrier properties against moisture during processing. -

"Plug-and-Play" Versatility: PCAC serves as a universal platform. A single coating formulation can be diverted into multiple product lines (e.g., antifouling, drug-eluting, superhydrophobic) simply by changing the post-coating derivatization agent.

Part 2: Chemical Foundation & Mechanism[1][2]

Structural Dynamics

The polymerization of 3-chloroacryloyl chloride (typically via free radical polymerization) yields a carbon backbone decorated with pendant acid chloride groups (-COCl) and backbone chlorine atoms.

-

Monomer: 3-chloroacryloyl chloride (Dual electrophile: Carbonyl &

-carbon).[1] -

Polymer: Poly(1-chloro-1-chlorocarbonyl ethylene) derivative. Note: Upon polymerization, the Michael acceptor capability is lost, but the -COCl reactivity remains the primary driver.

The Inductive Advantage

The proximal chlorine atom on the backbone exerts a strong inductive effect (-I effect).[1]

Table 1: Comparative Properties (PCAC vs. Standard PAC)

| Feature | Poly(acryloyl chloride) (PAC) | Poly(3-chloro-acryloyl chloride) (PCAC) | Impact on Coating |

| Backbone Substituent | Hydrogen (-H) | Chlorine (-Cl) | PCAC is stiffer and more hydrophobic. |

| Carbonyl Reactivity | High | Very High (Inductive boost) | PCAC couples faster with weak nucleophiles. |

| Hydrolytic Stability | Low (Rapid hydrolysis) | Moderate (Steric/Hydrophobic protection) | PCAC offers a slightly wider processing window in humid air. |

| Refractive Index | ~1.50 | >1.55 | PCAC is better for optical waveguide coatings. |

Part 3: Visualization of Workflows

Diagram 1: Synthesis and Functionalization Workflow

This pathway illustrates the conversion of the monomer into a functionalized coating.

Caption: Workflow from monomer synthesis to functionalized surface coating via Post-Polymerization Modification (PPM).

Part 4: Detailed Experimental Protocols

Safety Warning: 3-chloroacryloyl chloride and its polymer are lachrymators and react vigorously with water to release HCl gas.[2] All operations must be performed in a fume hood under inert atmosphere (Nitrogen/Argon).

Protocol A: Synthesis of PCAC Precursor

Context: Creating the reactive polymer stock.

-

Reagents:

-

Monomer: (E)-3-chloroacryloyl chloride (distilled prior to use).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: Anhydrous Dioxane or Toluene.

-

-

Procedure:

-

Dissolve 3-chloroacryloyl chloride (10 g) in anhydrous dioxane (40 mL) in a Schlenk flask.

-

Add AIBN (1 mol% relative to monomer).

-

Degas the solution via 3 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).

-

Heat to 60°C–70°C for 24 hours under Argon.

-

Precipitation: Drop the reaction mixture into cold anhydrous hexane. The polymer will precipitate as a white/off-white solid.

-

Drying: Dry under high vacuum at room temperature for 48 hours. Store in a desiccator at -20°C.

-

Protocol B: Coating and Functionalization (The "Grafting-To" Approach)

Context: Fabricating a drug-eluting or antifouling surface.

-

Preparation of Coating Solution:

-

Dissolve PCAC (2% w/v) in anhydrous THF or Dichloromethane (DCM).

-

Note: Ensure solvents are "Dry" grade (<50 ppm water) to prevent premature hydrolysis.

-

-

Deposition (Spin Coating):

-

Substrate: Glass or Silicon wafer (cleaned with Piranha solution, then dried).

-

Spin parameters: 2000 RPM for 30 seconds.

-

Result: A transparent, reactive film (~100–500 nm thickness).

-

-

Post-Polymerization Modification (The Critical Step):

-

Prepare a solution of the functional ligand (e.g., an amine-terminated PEG, a drug molecule with -NH2, or a fluorinated amine) in a non-nucleophilic solvent (e.g., anhydrous DMF).

-

Add an organic base (Triethylamine or Pyridine) at 1.1 equivalents relative to the ligand to scavenge the HCl byproduct.

-

Immerse the PCAC-coated substrate into the ligand solution.

-

Reaction Time:

-

Small molecules (fluoramines): 15–30 minutes.

-

Macromolecules (Proteins/PEG): 2–4 hours.

-

-

Rinse: Wash extensively with fresh solvent to remove unbound ligands, followed by water to hydrolyze any remaining unreacted -COCl groups to -COOH (rendering the surface hydrophilic and biocompatible).

-

Part 5: Mechanism of Surface Attachment

The following diagram details the chemical transformation at the interface.

Caption: Mechanism of interfacial amidation. The base captures HCl to drive equilibrium forward.

Part 6: Characterization & Troubleshooting

Self-Validating the Protocol: To ensure the coating is successfully functionalized, use these checkpoints:

-

FTIR Spectroscopy (ATR Mode):

-

Pre-reaction: Strong peak at ~1780 cm⁻¹ (Acid Chloride C=O stretch).

-

Post-reaction: Disappearance of 1780 cm⁻¹ peak; appearance of ~1650 cm⁻¹ (Amide I band) and ~1540 cm⁻¹ (Amide II band).

-

Validation: If the 1780 cm⁻¹ peak persists, the reaction is incomplete (increase time or concentration).

-

-

Contact Angle Goniometry:

-

PCAC Base: ~70°–80° (Hydrophobic).

-

PEG-functionalized: < 20° (Hydrophilic).

-

Fluoro-functionalized: > 110° (Hydrophobic).

-

Validation: A shift in contact angle confirms surface chemical change.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Monitor the Cl 2p signal.

-

Pre-reaction: High Cl content (from both backbone and -COCl).

-

Post-reaction: Reduction in Cl signal (loss of -COCl chlorine, retention of backbone chlorine). Note: The persistence of the backbone Cl signal serves as an internal reference marker for the polymer film.

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Film is cloudy/white | Polymer precipitation or hydrolysis | Use anhydrous solvents; reduce humidity in coating chamber (<30% RH). |

| Low functionalization | Steric hindrance or hydrolysis | Increase reaction temperature (to 40°C); ensure ligand is fully soluble. |

| Delamination | Poor substrate adhesion | Treat substrate with amino-silane (APTES) before coating to covalently anchor the PCAC chains. |

Part 7: References

-

BenchChem. (E)-3-Chloro-acryloyl Chloride: Properties and Reactivity. Retrieved from

-

Polysciences, Inc. Poly(acryloyl chloride) Applications in Surface Modification.[3] Retrieved from

-

National Institutes of Health (NIH). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride. PubMed. Retrieved from

-

MDPI. Effect of Polymer Coatings on Chloride Ion Penetration Resistance. Materials.[1][4][2][3][5][6][7][8][9][10][11][12] Retrieved from

Sources

- 1. (E)-3-Chloro-acryloyl Chloride|95|RUO [benchchem.com]

- 2. Acryloyl chloride | 814-68-6 [chemicalbook.com]

- 3. polysciences.com [polysciences.com]

- 4. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. webqc.org [webqc.org]

- 10. researchgate.net [researchgate.net]

- 11. alpha-Chloroacrylic acid chloride | 21369-76-6 | Benchchem [benchchem.com]

- 12. Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification - Chemical Science (RSC Publishing) [pubs.rsc.org]

Introduction: The Unique Duality of 3-chloro-acryloyl chloride

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-chloro-acryloyl chloride as a specialized crosslinking agent.

3-chloro-acryloyl chloride is an α,β-unsaturated acyl chloride that possesses a potent and versatile chemical architecture for molecular construction.[1] Its significance as a crosslinking agent stems from its dual reactivity, conferred by two distinct electrophilic sites within its compact structure:

-

A Highly Reactive Acyl Chloride: The carbonyl carbon is exceptionally electrophilic and highly susceptible to nucleophilic acyl substitution. This allows for rapid and efficient reactions with nucleophiles such as primary amines, thiols, and alcohols to form stable amide, thioester, or ester bonds, respectively.[1][2][3]

-

An Electrophilic Alkene (Michael Acceptor): The carbon-carbon double bond is electron-deficient due to the conjugation with the carbonyl group. This makes the β-carbon a prime target for nucleophilic attack in a conjugate addition (Michael-type) reaction.[1]

This bifunctionality allows for a sequential, two-stage crosslinking mechanism. A nucleophilic group on a primary polymer chain can first react with the acyl chloride. This reaction tethers a reactive acryloyl moiety to the polymer. The pendant vinyl group can then react with a second nucleophile from another polymer chain, forming a stable, covalent crosslink. This controlled, stepwise reactivity makes 3-chloro-acryloyl chloride a valuable tool for creating precisely engineered polymer networks, hydrogels, and functionalized surfaces.

Mechanism of Action: A Two-Step Crosslinking Pathway

The crosslinking process using 3-chloro-acryloyl chloride is not a simple one-pot mixing but a deliberate two-phase reaction. Understanding this pathway is critical for designing successful experiments and troubleshooting outcomes.

-

Phase 1: Acylation (Grafting the Reactive Handle): A nucleophilic group (-NH₂, -OH, -SH) on the primary substrate attacks the acyl chloride. This is a rapid and often exothermic nucleophilic acyl substitution. An acid scavenger (a non-nucleophilic base like triethylamine or pyridine) is essential to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise cause degradation of acid-labile substrates or protonate the nucleophile, rendering it unreactive.

-

Phase 2: Michael Addition (Forming the Crosslink): The now-grafted chloro-acrylate moiety presents a reactive alkene. A second nucleophile from an adjacent polymer chain attacks the β-carbon of the double bond. This conjugate addition reaction forms the final, stable covalent bridge between the two polymer chains. The chlorine atom at the 3-position can influence the reactivity of the Michael acceptor, though the primary crosslinking reaction proceeds via addition to the double bond.

Caption: The two-phase crosslinking mechanism of 3-chloro-acryloyl chloride.

Application Note 1: Hyaluronic Acid Hydrogel Formation for Biomedical Applications

Hyaluronic acid (HA) is a naturally occurring polysaccharide widely used in tissue engineering and drug delivery.[4] However, its native form has poor mechanical properties and rapid in vivo degradation.[5] Crosslinking is essential to create stable HA hydrogels.[4][5] 3-chloro-acryloyl chloride can be used to first functionalize HA with reactive acrylate groups, which can then be crosslinked.

Principle: The hydroxyl (-OH) groups on the HA backbone act as nucleophiles to react with the acyl chloride of the crosslinker. This "acrylation" of HA produces a modified polymer that can be crosslinked in a second step, for example, by adding a dithiol crosslinker (like dithiothreitol, DTT) that reacts via Michael addition, or through photo-initiated radical polymerization of the new acrylate groups.[6][7]

Protocol: Two-Step Synthesis of a Crosslinked Hyaluronic Acid Hydrogel

This protocol details the initial acrylation of HA followed by crosslinking with a dithiol agent.

PART A: Acrylation of Hyaluronic Acid

Materials:

-

Hyaluronic Acid (HA), sodium salt (100 kDa)

-

3-chloro-acryloyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Acetone (ACS grade)

-

Dialysis tubing (MWCO 12-14 kDa)

-

Lyophilizer

Methodology:

-

Dissolution: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1.0 g of HA in 100 mL of anhydrous DMF. This may require gentle heating (40-50°C) and stirring for several hours. Causality: Anhydrous conditions are critical as 3-chloro-acryloyl chloride reacts violently with water, which would consume the reagent and prevent HA modification.[1]

-

Equilibration: Cool the HA solution to 0°C in an ice bath. Add 5 molar equivalents of TEA relative to the HA repeating unit. Stir for 10 minutes. Causality: The base (TEA) will neutralize the HCl generated in the next step. Cooling the reaction minimizes potential side reactions and controls the exothermic reaction.

-

Acrylation Reaction: Slowly add 4 molar equivalents of 3-chloro-acryloyl chloride dropwise to the stirring HA solution over 30 minutes. Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours. Causality: A slow, dropwise addition prevents a rapid temperature increase and ensures homogenous modification of the polymer chains.

-

Precipitation & Washing: Precipitate the modified HA by slowly pouring the reaction mixture into 500 mL of vigorously stirring acetone. Collect the white, fibrous precipitate by filtration. Wash the product thoroughly with acetone (3 x 100 mL) to remove unreacted reagents and byproducts. Causality: Acetone is a non-solvent for HA, causing the polymer to precipitate while leaving impurities dissolved.

-

Purification: Re-dissolve the product in deionized water and dialyze against deionized water for 3-4 days (changing the water twice daily) to remove salts and residual solvent.

-

Isolation: Lyophilize (freeze-dry) the purified solution to obtain acrylated HA (HA-AC) as a white, fluffy solid.

-

Validation: Confirm acrylation using ¹H NMR spectroscopy by identifying new peaks corresponding to the vinyl protons (typically 5.5-6.5 ppm). The degree of substitution can be quantified by comparing the integration of these peaks to the HA backbone peaks.

PART B: Thiol-Ene Crosslinking to Form Hydrogel

Materials:

-

Acrylated Hyaluronic Acid (HA-AC) from Part A

-

Dithiothreitol (DTT)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

-

Solution Preparation: Prepare a 2% (w/v) solution of HA-AC in PBS (pH 7.4).

-

Crosslinker Addition: Prepare a stock solution of DTT in PBS. Add DTT to the HA-AC solution at a molar ratio of 0.5 DTT molecules per acrylate group on the HA. Mix thoroughly but gently to avoid introducing air bubbles.

-

Gelation: Allow the solution to stand at 37°C. Gelation should occur within 10-60 minutes, depending on the degree of acrylation. Causality: The thiol groups of DTT react with the pendant acrylate groups on different HA chains via a Michael-type addition, forming the hydrogel network.[8]

-

Validation: Confirm gel formation by the vial inversion test (the gel should not flow). Characterize the mechanical properties of the hydrogel using rheometry to measure storage (G') and loss (G'') moduli. A successful gel will have G' >> G''.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Degree of Acrylation | Inactive/hydrolyzed 3-chloro-acryloyl chloride; Insufficient base (TEA). | Use fresh, unopened reagent. Ensure all glassware and solvents are scrupulously dry. Increase molar excess of TEA. |

| No Gel Formation | Insufficient degree of acrylation; Incorrect pH for Michael addition. | Re-synthesize HA-AC with a higher degree of substitution. Ensure final buffer pH is neutral to slightly basic to facilitate thiolate anion formation. |

| Gel is Too Stiff/Brittle | Over-crosslinking; Too high degree of acrylation or too much DTT. | Reduce the amount of DTT added. Synthesize HA-AC with a lower degree of substitution. |

| Polymer Degradation | Presence of acid (HCl) during reaction. | Ensure sufficient TEA is used as an acid scavenger during the acrylation step. |

Application Note 2: Surface Crosslinking of Amine-Functionalized Polymers

3-chloro-acryloyl chloride is an excellent agent for modifying and crosslinking surfaces or polymers bearing primary or secondary amine groups, such as chitosan, polylysine, or amine-functionalized polyethylene glycol (PEG-NH₂).

Principle: The reaction proceeds via the two-step mechanism. First, the surface amine groups react with the acyl chloride to form stable amide bonds, tethering the reactive acrylate to the surface. If the polymer chains are dense enough, adjacent chains can then react via Michael addition to form a crosslinked surface layer, dramatically altering the surface's physical and chemical properties (e.g., hydrophilicity, stability, and barrier function).

Protocol: General Procedure for Crosslinking an Amine-Containing Polymer Film

Materials:

-

Polymer film with surface amine groups (e.g., plasma-treated polyethylene, chitosan film)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

3-chloro-acryloyl chloride

-

Pyridine (as acid scavenger and catalyst)

-

Nitrogen or Argon gas supply

Workflow Diagram:

Sources

- 1. (E)-3-Chloro-acryloyl Chloride|95|RUO [benchchem.com]

- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20090118423A1 - Acrylated Hyaluronic Acid - Google Patents [patents.google.com]

- 6. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

creating functional materials using 3-chloro-acryloyl chloride monomer.

Abstract

This guide details the strategic utilization of 3-chloroacryloyl chloride (3-CAC) as a bifunctional building block in the synthesis of covalent drug scaffolds and reactive polymer networks.[1] Unlike standard acryloyl chloride, the presence of the

Chemical Basis: The Bifunctional Electrophile[1][2]

3-Chloroacryloyl chloride (

Reactivity Modes

-

Nucleophilic Acyl Substitution (Hard Electrophile): The acyl chloride group (

) reacts rapidly with nucleophiles (amines, alcohols, thiols) to form amides or esters.[2][1] The -

Radical Polymerization (Vinyl Reactivity): The carbon-carbon double bond can undergo free-radical polymerization.[2][1] Unlike simple acrylates, the resulting polymer backbone contains a chlorine substituent on every repeat unit, providing a secondary handle for post-polymerization modification.[2][1]

-

Elimination-Addition (The "Masked" Alkyne): Treatment of 3-chloroacrylamides or esters with a strong base induces dehydrochlorination, generating a propiolate (alkyne) .[2][1] This is the gold-standard route for synthesizing "warheads" for covalent drugs or bio-orthogonal handles for Thiol-Yne click chemistry.[2][1]

Mechanistic Flow

The following diagram illustrates the decision tree for utilizing 3-CAC.

Figure 1: The divergent synthetic pathways of 3-CAC. The "Stable Intermediate" serves as the checkpoint between polymerization and alkyne generation.[2][1]

Application: Covalent Drug Scaffolds & Propiolamides[1][2]

In drug discovery, 3-CAC is the primary reagent for synthesizing propiolamide warheads .[2][1] While acrylamides (Michael acceptors) are common covalent inhibitors (e.g., Ibrutinib), propiolamides offer a linear geometry and higher reactivity toward specific cysteine residues in protein binding pockets.[2][1]

Why use 3-CAC instead of Propiolic Acid? Direct coupling with propiolic acid is often low-yielding due to the instability of the acid chloride or coupling reagents.[2][1] The "Elimination Route" using 3-CAC is more robust:

Application: Reactive Polymer Hydrogels[1][2]

For material scientists, 3-CAC allows the synthesis of hydrogels that can be "activated" on demand.[2][1] By polymerizing the 3-chloroacrylic derivative, the material retains chlorine atoms on the backbone.[2][1]

-

Utility: These chlorine atoms can undergo nucleophilic substitution or further elimination to create alkyne-functionalized surfaces for cell adhesion or protein patterning.[2][1]

Data: Reactivity Comparison

| Electrophile | Hydrolysis Half-Life | Michael Addition Rate (Cysteine) | Primary Application |

| Acryloyl Chloride | < 1 min | Fast (Direct) | Standard Hydrogels |

| 3-CAC | ~2-5 mins | Slow (Steric Hindrance) | Precursor / Latent Reactive |

| Methacryloyl Cl | > 10 mins | Very Slow | Stable Plastics |

Detailed Protocols

Protocol A: Synthesis of Functional Monomer (N-Substituted 3-Chloroacrylamide)

Objective: To attach a functional group (drug or scaffold) to the 3-CAC moiety without triggering polymerization.[1]

Reagents:

Step-by-Step:

-

Preparation: Purge a round-bottom flask with

. Dissolve the Primary Amine and TEA in anhydrous DCM.[2][1] Cool to 0°C using an ice bath. -

Addition: Add 3-CAC dropwise over 20 minutes. The solution may turn slightly yellow.[2][1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Filter off the TEA·HCl salt.[2][1] Wash the organic filtrate with 0.1 M HCl (to remove unreacted amine) followed by saturated

and brine. -

Purification: Dry over

and concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or use column chromatography.[2][1]

Protocol B: "Click-Activation" (Dehydrochlorination to Propiolamide)

Objective: To convert the 3-chloroacrylamide linkage into a reactive alkyne.[1]

Reagents: